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Cat. No.: B192538 Get Quote

An In-depth Technical Guide to the Physicochemical and Drug-Likeness Properties of Tilianin

Introduction
Tilianin is a flavonoid glycoside, specifically acacetin-7-O-glucoside, that can be isolated from

a variety of medicinal plants, most notably from the family Lamiaceae such as Dracocephalum

moldavica and Agastache species.[1][2] In recent years, Tilianin has garnered significant

attention from the scientific community due to its broad spectrum of pharmacological activities.

[1][3] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant,

cardioprotective, neuroprotective, and anticancer agent.[4][5][6] Its unique glycosidic structure

enhances its bioavailability, solubility, and stability compared to its aglycone form, acacetin,

making it a promising natural lead molecule for new drug design and development.[4]

This guide provides a comprehensive overview of the physicochemical and drug-likeness

properties of Tilianin, details its known mechanisms of action through key signaling pathways,

and outlines standard experimental protocols for assessing its properties.

Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its

behavior in biological systems. These properties influence its solubility, absorption, distribution,

and overall bioavailability. The key physicochemical descriptors for Tilianin are summarized

below.
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Property Value Source

Molecular Formula C₂₂H₂₂O₁₀ [2][7]

Molar Mass 446.4 g/mol [7]

Appearance Powder [7]

Melting Point 260-262 °C [7]

Boiling Point 754.9 ± 60.0 °C (Predicted) [7]

pKa 6.11 ± 0.40 (Predicted) [7]

Solubility
Soluble in methanol, ethanol,

DMSO
[7]

Drug-Likeness and ADME Profile
"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound

possesses properties that would make it a likely orally active drug in humans.[8][9] This

evaluation is often guided by rules of thumb, such as Lipinski's Rule of Five.[8][10][11]

Lipinski's Rule of Five
Lipinski's Rule of Five states that an orally active drug generally has no more than one violation

of the following criteria[8][10][11]:

No more than 5 hydrogen bond donors (total number of N-H and O-H bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass under 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Below is an evaluation of Tilianin against these parameters.
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Lipinski Parameter Value Rule Compliance

Molecular Mass 446.4 Da < 500 Da Yes

Hydrogen Bond

Donors
5 ≤ 5 Yes

Hydrogen Bond

Acceptors
10 ≤ 10 Yes

logP (Predicted) < 5 ≤ 5 Yes

Tilianin adheres to Lipinski's Rule of Five, suggesting it possesses a favorable

physicochemical profile for development as an orally administered drug.

ADME (Absorption, Distribution, Metabolism, Excretion)
Profile
While Tilianin's glycosylated form enhances its water solubility and stability, its overall

bioavailability can be a challenge.[4][5]

Absorption: Pharmacokinetic studies in mice have been conducted. Following oral gavage of

10 mg/kg, the maximum plasma concentration (Cmax) was 176.9 nmol/L, achieved at a

Tmax of 10.8 minutes.[6][12] This indicates rapid absorption.

Distribution, Metabolism, and Excretion: Tilianin can accumulate in target tissues such as

the liver, kidneys, and brain.[4] It is subject to metabolism, and strategies to improve its

bioavailability, such as nanoformulations or co-administration with absorption enhancers like

piperine (which inhibits cytochrome P450 enzymes), are being explored.[4] Further research

is needed to fully understand its distribution and excretion pathways.[1][3]

Biological Activity and Signaling Pathways
Tilianin exerts its therapeutic effects by modulating multiple key cellular signaling pathways. Its

anti-inflammatory, cardioprotective, and anticancer activities are particularly well-documented.

Anti-inflammatory Mechanism via NF-κB Pathway
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A primary mechanism for Tilianin's potent anti-inflammatory effects is the inhibition of the

Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13] In response to inflammatory stimuli

like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), Tilianin prevents the

activation of NF-κB.[3][13][14] This, in turn, suppresses the transcription and secretion of pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
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Tilianin's inhibition of the NF-κB inflammatory pathway.

Cardioprotective and Anticancer Mechanisms
Tilianin has also demonstrated significant potential in both cardiovascular protection and

cancer therapy through its modulation of survival and apoptosis pathways, including the

PI3K/Akt and MAPK pathways.[4] By initiating the PI3K/Akt signaling cascade, Tilianin can

protect against myocardial ischemia-reperfusion injury by preventing apoptosis.[14] In cancer

cells, it can inhibit tumor growth by modulating these same pathways to induce apoptosis and

suppress proliferation.[4]
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Tilianin's modulation of the PI3K/Akt survival pathway.

Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of

physicochemical and drug-likeness properties. The following sections describe generalized,

standard methodologies for key assays.
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Workflow for Drug-Likeness Assessment
The assessment of a compound like Tilianin typically follows a multi-step workflow, starting

with computational predictions and moving towards more complex in vitro and in vivo

experiments.
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General workflow for assessing drug-likeness properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b192538?utm_src=pdf-body
https://www.benchchem.com/product/b192538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)
Objective: To determine the equilibrium solubility of Tilianin in an aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Methodology:

Preparation: Prepare a saturated solution by adding an excess amount of Tilianin powder to

a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

Equilibration: Seal the vial and agitate it in a mechanical shaker or orbital incubator at a

constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the suspension to settle.

Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess,

undissolved solid.

Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are

transferred.

Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol). Quantify the

concentration of Tilianin in the diluted sample using a validated analytical method, such as

High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the

result to a standard curve of known Tilianin concentrations.

Calculation: Calculate the solubility based on the measured concentration and the dilution

factor.

Protocol: In Vitro Permeability (Parallel Artificial
Membrane Permeability Assay - PAMPA)
Objective: To assess the passive membrane permeability of Tilianin as a predictor of its

absorption.

Methodology:
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Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in

dodecane) to form an artificial lipid membrane.

Donor Plate Preparation: A solution of Tilianin at a known concentration is prepared in a

buffer solution (e.g., PBS at pH 7.4) and added to the wells of a 96-well donor plate.

Assay Assembly: The lipid-coated filter plate (acceptor plate, containing fresh buffer) is

placed on top of the donor plate, creating a "sandwich" where the Tilianin solution is in

contact with the artificial membrane.

Incubation: The assembled plate is incubated at room temperature for a set period (e.g., 4-

18 hours) to allow the compound to diffuse from the donor compartment, across the lipid

membrane, and into the acceptor compartment.

Quantification: After incubation, the plates are separated. The concentrations of Tilianin in

the donor, acceptor, and reference wells are determined using an analytical method like

HPLC-UV or LC-MS/MS.

Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an

established formula that accounts for the concentrations in the donor and acceptor wells, the

volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion
Tilianin presents a compelling profile as a potential therapeutic agent. Its physicochemical

properties are favorable, and it fully complies with Lipinski's Rule of Five, indicating good

potential for oral bioavailability.[1][15] It demonstrates a wide range of biological activities by

modulating critical cellular signaling pathways involved in inflammation, cell survival, and

apoptosis.[3][4][14] However, challenges related to its bioavailability and the need for more

extensive pharmacokinetic studies remain.[1][5] Future research should focus on optimizing

drug delivery systems and conducting comprehensive clinical trials to translate the promising

preclinical findings into tangible therapeutic applications.[4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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